Cas no 4841-33-2 (Diethylsulfamide)
Diethylsulfamide Chemical and Physical Properties
Names and Identifiers
-
- Diethylsulfamide
- (diethylsulfamoyl)amine
- 4841-33-2
- N,N-Diethyl-sulfamide
- N,N-Diethylsulfuric diamide
- EN300-62522
- SY066110
- AKOS008092246
- AT20312
- CS-0119667
- MFCD11171676
- Z300108382
- FS-4988
- SCHEMBL43035
- n,n-diethylsulfamide
- DTXSID50563594
- EAA84133
- 696-523-2
-
- MDL: MFCD11171676
- Inchi: 1S/C4H12N2O2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3,(H2,5,7,8)
- InChI Key: YDQUCWMQMWNPLR-UHFFFAOYSA-N
- SMILES: S(N)(N(CC)CC)(=O)=O
Computed Properties
- Exact Mass: 152.06194880g/mol
- Monoisotopic Mass: 152.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 71.8Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 247.0±23.0 °C at 760 mmHg
- Flash Point: 103.2±22.6 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
Diethylsulfamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Diethylsulfamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D679875-100mg |
Diethylsulfamide |
4841-33-2 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D679875-500mg |
Diethylsulfamide |
4841-33-2 | 500mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D679875-1g |
Diethylsulfamide |
4841-33-2 | 1g |
$ 295.00 | 2022-06-05 | ||
| Fluorochem | 069357-5g |
Diethylsulfamide |
4841-33-2 | 98% | 5g |
£180.00 | 2022-03-01 | |
| Fluorochem | 069357-25g |
Diethylsulfamide |
4841-33-2 | 98% | 25g |
£616.00 | 2022-03-01 | |
| abcr | AB303315-1 g |
N,N-Diethyl-sulfamide; . |
4841-33-2 | 1g |
€103.00 | 2022-08-31 | ||
| abcr | AB303315-5 g |
N,N-Diethyl-sulfamide; . |
4841-33-2 | 5g |
€350.60 | 2022-08-31 | ||
| Fluorochem | 069357-1g |
Diethylsulfamide |
4841-33-2 | 98% | 1g |
£41.00 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1235495-1g |
(diethylsulfamoyl)amine |
4841-33-2 | 98% | 1g |
$245 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1235495-5g |
(diethylsulfamoyl)amine |
4841-33-2 | 98% | 5g |
$505 | 2024-06-06 |
Diethylsulfamide Suppliers
Diethylsulfamide Related Literature
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Diethylsulfamide
Recent Advances in Diethylsulfamide (CAS 4841-33-2) Research: A Comprehensive Review
Diethylsulfamide (CAS 4841-33-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique pharmacological properties and potential therapeutic applications. This compound, characterized by its sulfonamide functional group, has been the subject of numerous studies aimed at elucidating its mechanism of action, optimizing its synthesis, and exploring its efficacy in various disease models. The following sections provide a detailed overview of the latest research findings related to Diethylsulfamide, highlighting its potential as a promising candidate for drug development.
Recent studies have focused on the synthesis and structural optimization of Diethylsulfamide to enhance its bioavailability and therapeutic efficacy. A 2023 study published in the Journal of Medicinal Chemistry reported a novel synthetic route for Diethylsulfamide that significantly improved yield and purity, addressing previous challenges in large-scale production. The study also explored the compound's stability under various physiological conditions, providing valuable insights for future formulation development.
In addition to its synthetic advancements, Diethylsulfamide has demonstrated promising pharmacological activities in preclinical studies. Research published in Bioorganic & Medicinal Chemistry Letters highlighted its potent inhibitory effects on specific enzymatic targets involved in inflammatory pathways. These findings suggest potential applications in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further mechanistic studies are underway to elucidate the precise molecular interactions responsible for these effects.
Another area of interest is the potential use of Diethylsulfamide in oncology. A recent study in Cancer Research investigated its role as an adjuvant therapy in combination with conventional chemotherapeutic agents. The results indicated that Diethylsulfamide could enhance the efficacy of certain chemotherapies by modulating drug resistance mechanisms, thereby improving patient outcomes. These findings open new avenues for combinatorial treatment strategies in cancer therapy.
Despite these promising developments, challenges remain in the clinical translation of Diethylsulfamide. Pharmacokinetic studies have revealed variability in its absorption and metabolism across different patient populations, necessitating further optimization. Additionally, ongoing toxicology studies are critical to ensuring its safety profile before advancing to human trials. Collaborative efforts between academia and industry are essential to address these challenges and accelerate the development of Diethylsulfamide-based therapeutics.
In conclusion, Diethylsulfamide (CAS 4841-33-2) represents a compound of significant interest in chemical biology and pharmaceutical research. Its diverse pharmacological properties, coupled with recent advancements in synthesis and mechanistic understanding, position it as a promising candidate for further investigation. Continued research efforts will be crucial in unlocking its full therapeutic potential and addressing the remaining challenges in its development.
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